
1,3-Propanediamine, N,N'-bis(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C21H30N2. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a 1,3-propanediamine backbone. This compound is known for its unique structural properties, which include a total of 54 bonds, 24 non-hydrogen bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amines (aromatic) .
Méthodes De Préparation
The synthesis of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 1,3-diaminopropane with 2,4,6-trimethylphenyl derivatives under specific conditions. One common method includes the condensation reaction in ethanol under hydrothermal conditions using 2-hydroxy-benzaldehyde and 1,3-diaminopropane . The reaction conditions often involve heating the mixture to the boiling point to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or drug development .
Comparaison Avec Des Composés Similaires
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- can be compared with similar compounds such as:
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar backbone but different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(salicylidene)-1,3-propanediamine: This compound is used in different applications, such as the preparation of ion-selective electrodes.
Propriétés
Numéro CAS |
690662-85-2 |
|---|---|
Formule moléculaire |
C21H30N2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
N,N'-bis(2,4,6-trimethylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H30N2/c1-14-10-16(3)20(17(4)11-14)22-8-7-9-23-21-18(5)12-15(2)13-19(21)6/h10-13,22-23H,7-9H2,1-6H3 |
Clé InChI |
KJGQLDIMFGWGEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NCCCNC2=C(C=C(C=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
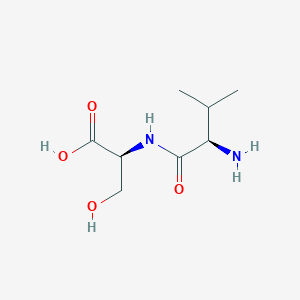
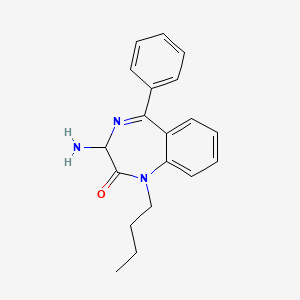
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
phosphanium bromide](/img/structure/B12528337.png)
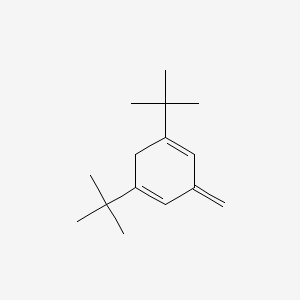
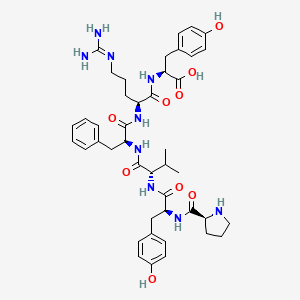
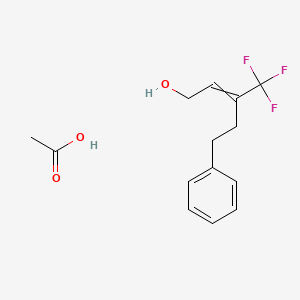
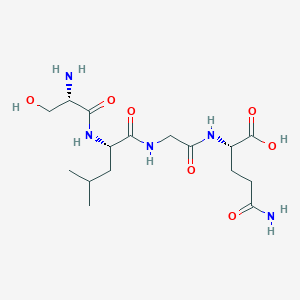
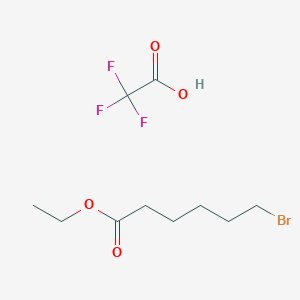
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
